2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a phenoxyethyl group, which can enhance its solubility and bioavailability.
Preparation Methods
The synthesis of 2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Hydroxy-Diiodophenyl Group: This step involves the iodination of a hydroxyphenyl compound, followed by its condensation with the benzothiazole core.
Attachment of the Phenoxyethyl Group: This is usually done through a nucleophilic substitution reaction, where the phenoxyethyl group is introduced to the acetylated benzothiazole intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE can undergo various chemical reactions:
Oxidation: The hydroxy groups can be oxidized to form quinones, which can further react to form more complex structures.
Reduction: The diiodophenyl group can be reduced to form a dihydroxyphenyl group, which may alter the compound’s biological activity.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles, potentially leading to derivatives with different properties.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: Its benzothiazole core makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: The compound’s structure suggests it could be explored for its anticancer, antimicrobial, or anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites on enzymes, inhibiting their activity, while the phenoxyethyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
2-(4-Aminophenyl)benzothiazole: Known for its anticancer properties.
2-(2-Hydroxyphenyl)benzothiazole: Studied for its fluorescence properties.
2-(4-Methylphenyl)benzothiazole: Explored for its antimicrobial activity.
What sets 2-({6-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE apart is its unique combination of a diiodophenyl group and a phenoxyethyl group, which may confer distinct biological activities and physicochemical properties.
Properties
Molecular Formula |
C24H19I2N3O3S2 |
---|---|
Molecular Weight |
715.4 g/mol |
IUPAC Name |
2-[[6-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C24H19I2N3O3S2/c25-16-10-15(23(31)19(26)11-16)13-28-17-6-7-20-21(12-17)34-24(29-20)33-14-22(30)27-8-9-32-18-4-2-1-3-5-18/h1-7,10-13,31H,8-9,14H2,(H,27,30) |
InChI Key |
ABVJWRSZUUTOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O |
Origin of Product |
United States |
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